molecular formula C27H27FN2O4 B10924144 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10924144
M. Wt: 462.5 g/mol
InChI Key: RJBLAPXYVXMZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the fluorobenzyl and methyl groups, resulting in different chemical properties.

    1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dimethoxyphenyl groups, affecting its reactivity and applications.

Uniqueness

The unique combination of functional groups in 3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H27FN2O4

Molecular Weight

462.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C27H27FN2O4/c1-17-26(18-10-12-22(31-2)24(14-18)33-4)29-30(16-20-8-6-7-9-21(20)28)27(17)19-11-13-23(32-3)25(15-19)34-5/h6-15H,16H2,1-5H3

InChI Key

RJBLAPXYVXMZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.